Thyminose-13C-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

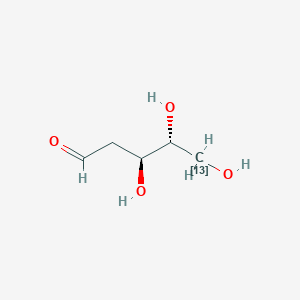

Molecular Formula |

C5H10O4 |

|---|---|

Molecular Weight |

135.12 g/mol |

IUPAC Name |

(3S,4R)-3,4,5-trihydroxy(513C)pentanal |

InChI |

InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1/i3+1 |

InChI Key |

ASJSAQIRZKANQN-YLIYBGLLSA-N |

Isomeric SMILES |

C(C=O)[C@@H]([C@@H]([13CH2]O)O)O |

Canonical SMILES |

C(C=O)C(C(CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Untapped Potential of Thyminose-13C-2 in Elucidating Pentose Phosphate Pathway Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the theoretical application and potential of Thyminose-13C-2, a stable isotope-labeled form of deoxyribose, in the intricate analysis of the Pentose Phosphate Pathway (PPP). While direct experimental evidence of its use in this specific context is emerging, this document outlines the fundamental principles, hypothetical experimental designs, and potential impact of employing this compound as a novel tracer in metabolic flux analysis.

Introduction: The Pentose Phosphate Pathway and the Need for Advanced Tracers

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route operating in parallel to glycolysis.[1] It plays a central role in cellular metabolism by generating NADPH, a key reductant in biosynthetic processes and antioxidant defense, and producing precursors for nucleotide and nucleic acid synthesis.[1][2] Given its significance in both normal physiology and pathological states such as cancer, understanding and quantifying the flux through the PPP is of paramount interest in biomedical research and drug development.

Metabolic Flux Analysis (MFA), particularly using stable isotope tracers like Carbon-13 (¹³C), has become a powerful tool for dissecting the complexities of metabolic networks.[2][3] While ¹³C-labeled glucose is a common tracer for studying the PPP, the use of alternative, strategically labeled substrates can provide unique insights into interconnected pathways. Thyminose, also known as deoxyribose, is a critical component of deoxyribonucleotides. Its ¹³C-labeled counterpart, this compound, presents a novel opportunity to trace carbon fate in cells, particularly in relation to nucleotide salvage pathways and their connection to central carbon metabolism, including the PPP.

Theoretical Framework: Tracing the Metabolic Fate of this compound

The central hypothesis for using this compound in PPP analysis lies in its catabolism and subsequent entry into central carbon metabolism. Deoxyribose can be phosphorylated to deoxyribose-5-phosphate, which can then be cleaved by deoxyriboaldolase into glyceraldehyde-3-phosphate (G3P) and acetaldehyde. G3P is a direct intermediate of both glycolysis and the non-oxidative branch of the PPP.

By introducing Thyminose-¹³C-2, where the ¹³C label is on the second carbon, the label would be incorporated into G3P. This labeled G3P can then enter the reversible reactions of the non-oxidative PPP, leading to the labeling of other pathway intermediates such as fructose-6-phosphate (F6P), sedoheptulose-7-phosphate (S7P), and ribose-5-phosphate (R5P). The pattern and extent of ¹³C enrichment in these intermediates can provide quantitative data on the flux through these reactions.

Hypothetical metabolic fate of this compound.

Core Principles of ¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a sophisticated technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[3] The core principles involve:

-

Isotopic Labeling: Introducing a substrate enriched with a stable isotope, such as Thyminose-¹³C-2, into the cellular system.

-

Metabolic Steady State: Allowing the cells to reach a state where metabolic fluxes and metabolite concentrations are constant over time.

-

Isotopic Steady State: Waiting for the isotopic enrichment of intracellular metabolites to stabilize.

-

Measurement of Isotope Labeling Patterns: Extracting intracellular metabolites and measuring the mass isotopomer distribution (MID) of key metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1]

-

Computational Modeling: Using the measured MIDs and a stoichiometric model of the metabolic network to calculate the intracellular fluxes.

Hypothetical Experimental Protocol for this compound Tracer Analysis

This section outlines a detailed, hypothetical methodology for conducting a ¹³C-MFA experiment using this compound to probe the PPP.

4.1. Cell Culture and Labeling

-

Cell Seeding: Plate cells of interest (e.g., a cancer cell line with high PPP activity) in appropriate culture vessels and grow to mid-exponential phase.

-

Media Formulation: Prepare a custom culture medium where unlabeled deoxyribose is replaced with a known concentration of this compound.

-

Labeling Experiment: Replace the standard medium with the ¹³C-labeling medium and incubate the cells for a predetermined time to approach isotopic steady state. This duration should be optimized based on the cell doubling time and the turnover rates of the metabolites of interest.

4.2. Sample Quenching and Metabolite Extraction

-

Quenching: Rapidly halt all enzymatic activity to preserve the in vivo metabolic state. This is typically achieved by aspirating the medium and washing the cells with an ice-cold quenching solution (e.g., cold saline).

-

Extraction: Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.

-

Centrifugation: Centrifuge the lysate to pellet cell debris and proteins. Collect the supernatant containing the polar metabolites.

4.3. Analytical Method: LC-MS/MS

-

Chromatographic Separation: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS). A hydrophilic interaction liquid chromatography (HILIC) method is often suitable for separating polar metabolites like sugar phosphates.

-

Mass Spectrometry Detection: Use a high-resolution mass spectrometer to detect and quantify the different mass isotopomers of the PPP intermediates (e.g., ribose-5-phosphate, fructose-6-phosphate, glyceraldehyde-3-phosphate).

Experimental workflow for this compound MFA.

Data Presentation and Interpretation

The primary data obtained from the LC-MS analysis is the mass isotopomer distribution (MID) for each metabolite of interest. This data represents the fractional abundance of each isotopologue.

Table 1: Hypothetical Mass Isotopomer Distribution of Key PPP Intermediates

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 | M+7 |

| Glyceraldehyde-3-P | 0.60 | 0.35 | 0.05 | - | - | - | - | - |

| Ribose-5-P | 0.55 | 0.25 | 0.15 | 0.04 | 0.01 | - | - | - |

| Fructose-6-P | 0.50 | 0.20 | 0.20 | 0.07 | 0.02 | 0.01 | - | - |

| Sedoheptulose-7-P | 0.45 | 0.18 | 0.22 | 0.10 | 0.04 | 0.01 | 0.00 | - |

M+n represents the isotopologue with 'n' ¹³C atoms. The values are fractional abundances.

This MID data, along with a stoichiometric model of the relevant metabolic pathways, is then used in software packages (e.g., INCA, Metran) to calculate the metabolic fluxes. The flux map provides a quantitative overview of the carbon flow through the PPP and connected pathways.

Applications in Drug Development

A deeper understanding of PPP flux has significant implications for drug development, particularly in oncology. Many cancer cells exhibit increased PPP activity to support rapid proliferation and combat oxidative stress.

-

Target Identification and Validation: By quantifying the effect of a drug candidate on PPP flux, researchers can validate its mechanism of action if the target is an enzyme within or related to the PPP.

-

Pharmacodynamic Biomarkers: Changes in the labeling patterns of PPP intermediates following drug treatment could serve as sensitive pharmacodynamic biomarkers.

-

Understanding Drug Resistance: Alterations in PPP flux can contribute to drug resistance mechanisms. This compound MFA could be employed to study these metabolic adaptations.

Conclusion

The use of this compound as a tracer for metabolic flux analysis represents a novel and promising approach to investigate the pentose phosphate pathway and its interplay with nucleotide metabolism. While this guide presents a theoretical framework and a hypothetical experimental design, further empirical studies are necessary to validate its utility. The development and application of such innovative tracer strategies will undoubtedly continue to advance our understanding of cellular metabolism and accelerate the discovery of new therapeutic interventions.

References

- 1. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]

- 2. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 3. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]

An In-depth Technical Guide to Thyminose-13C-2 Incorporation into Genomic DNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for tracing the incorporation of Thyminose-13C-2 into genomic DNA. Thyminose, also known as 2-deoxyribose, is a fundamental component of the DNA backbone.[1][2] The use of its stable isotope-labeled form, this compound, allows for the precise tracking and quantification of DNA synthesis and cellular proliferation through the nucleotide salvage pathway.[3][4] This guide details the metabolic pathway, experimental protocols for cell culture labeling and analysis, and data presentation frameworks.

Core Concepts: Metabolic Pathway of this compound Incorporation

The incorporation of exogenously supplied this compound into genomic DNA occurs via the nucleotide salvage pathway.[4][5][6] This pathway recycles pre-existing bases and nucleosides from the cellular environment to synthesize new nucleotides. In contrast to the de novo synthesis pathway, which builds nucleotides from simpler precursor molecules, the salvage pathway is a more energy-efficient mechanism for maintaining the nucleotide pool required for DNA replication and repair.[3][7]

The key steps for the incorporation of this compound are as follows:

-

Cellular Uptake: this compound is transported into the cell.

-

Conversion to Deoxyribonucleoside: Inside the cell, this compound (a deoxy-sugar) is combined with a nucleobase (e.g., thymine) by a phosphorylase to form a deoxyribonucleoside (e.g., thymidine with a 13C-labeled deoxyribose moiety).

-

Phosphorylation Cascade: The newly formed deoxyribonucleoside is then sequentially phosphorylated by kinases to form deoxyribonucleoside monophosphate (dNMP), diphosphate (dNDP), and finally triphosphate (dNTP).

-

DNA Synthesis: The resulting 13C-labeled deoxyribonucleoside triphosphate serves as a substrate for DNA polymerases, which incorporate it into the growing DNA strand during replication.

Metabolic Pathway of this compound Incorporation

Experimental Workflow

A typical experiment to quantify the incorporation of this compound into genomic DNA involves several key stages, from cell culture to mass spectrometric analysis. The overall workflow is depicted below.

Experimental Workflow for this compound Labeling and Analysis

Experimental Protocols

The following sections provide detailed methodologies for the key experiments. These protocols are based on established methods for stable isotope labeling and mass spectrometry.[1][8][9]

Protocol 1: Cell Culture and Labeling with this compound

This protocol is designed for adherent mammalian cells in culture.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

This compound stock solution (sterile filtered)

-

Standard cell culture plates and incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells in culture plates at a density that will ensure they are in the logarithmic growth phase at the time of labeling (typically 30-40% confluency).

-

Incubation: Culture cells overnight to allow for attachment and recovery.

-

Labeling Medium Preparation: Prepare fresh culture medium containing the desired final concentration of this compound. The optimal concentration should be determined empirically but can range from 10 µM to 1 mM.

-

Labeling: Remove the existing medium from the cells, wash once with sterile PBS, and add the prepared labeling medium.

-

Incubation with Label: Return the cells to the incubator and culture for the desired period. The incubation time will depend on the cell doubling time and the experimental goals, ranging from a few hours to several cell cycles.

-

Cell Harvesting:

-

Remove the labeling medium.

-

Wash the cells twice with ice-cold PBS to remove any remaining extracellular label.

-

Harvest the cells using a standard method (e.g., trypsinization followed by centrifugation, or cell scraping).

-

Store the cell pellet at -80°C until DNA extraction.

-

Protocol 2: Genomic DNA Extraction and Hydrolysis

Materials:

-

Cell pellet from Protocol 1

-

Genomic DNA extraction kit (silica-based columns are recommended)

-

Nuclease-free water

-

Enzymatic DNA hydrolysis cocktail (e.g., DNA Degradase Plus™ or a custom mix of nuclease P1, phosphodiesterase I, and alkaline phosphatase)

-

Reaction buffer for hydrolysis

Procedure:

-

Genomic DNA Extraction: Extract genomic DNA from the cell pellet using a commercial kit according to the manufacturer's instructions. Elute the DNA in nuclease-free water.

-

DNA Quantification: Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop).

-

Enzymatic Hydrolysis:

-

In a microcentrifuge tube, combine 5-10 µg of the extracted genomic DNA with the enzymatic hydrolysis cocktail and the appropriate reaction buffer.

-

Incubate the reaction at 37°C for 2-12 hours to ensure complete digestion of the DNA into individual deoxyribonucleosides.

-

Terminate the reaction by heat inactivation (e.g., 95°C for 10 minutes) or by adding a precipitation agent like cold ethanol.

-

Centrifuge to pellet the enzymes and transfer the supernatant containing the deoxyribonucleosides to a new tube.

-

Dry the sample under vacuum.

-

Protocol 3: UHPLC-MS/MS Quantification of 13C-Deoxyribonucleosides

This protocol outlines a general method for the analysis of 13C incorporation using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[1][10]

Materials:

-

Dried deoxyribonucleoside sample from Protocol 2

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer

Procedure:

-

Sample Reconstitution: Reconstitute the dried deoxyribonucleoside sample in a small volume of mobile phase A.

-

Chromatographic Separation:

-

Inject the sample onto a C18 reverse-phase UHPLC column.

-

Separate the deoxyribonucleosides using a gradient elution. A typical gradient might start at 2% mobile phase B, increasing to 50% B over 10 minutes, followed by a wash and re-equilibration step.

-

-

Mass Spectrometry Analysis:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect and quantify the unlabeled (12C) and labeled (13C) versions of the target deoxyribonucleosides (e.g., deoxythymidine).

-

The MRM transitions will be specific for the precursor ion (the protonated molecule) and a characteristic product ion (e.g., the base fragment after loss of the deoxyribose). For deoxythymidine, this would involve monitoring the transition of the protonated molecule to the protonated thymine base.

-

-

Data Analysis:

-

Integrate the peak areas for the unlabeled and 13C-labeled deoxyribonucleoside MRM transitions.

-

Calculate the percentage of 13C incorporation using the following formula: % 13C Incorporation = [Area(13C) / (Area(12C) + Area(13C))] * 100

-

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between different experimental conditions.

Table 1: Percentage of 13C Enrichment in Genomic DNA

| Cell Line | Treatment Condition | Incubation Time (hours) | % 13C Incorporation (Mean ± SD) |

| HEK293T | 100 µM this compound | 24 | Data |

| HeLa | 100 µM this compound | 24 | Data |

| HEK293T | 100 µM this compound | 48 | Data |

| HeLa | 100 µM this compound | 48 | Data |

Table 2: Fractional Synthesis of DNA

The fractional synthesis (f) represents the proportion of newly synthesized DNA during the labeling period. It can be calculated by comparing the enrichment of the deoxyribonucleoside in DNA to a theoretical maximum enrichment.

| Sample ID | Cell Type | Doubling Time (hours) | Labeling Duration (hours) | Fractional Synthesis (f) |

| A-1 | MCF-7 | 20 | 20 | Data |

| A-2 | MCF-7 | 20 | 40 | Data |

| B-1 | HepG2 | 48 | 24 | Data |

| B-2 | HepG2 | 48 | 48 | Data |

This guide provides a robust framework for researchers to design, execute, and interpret experiments involving the incorporation of this compound into genomic DNA. The provided protocols and data structures can be adapted to specific research questions in drug development, cell biology, and metabolic studies.

References

- 1. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. fiveable.me [fiveable.me]

- 7. De novo and salvage pathways of DNA synthesis in primary cultured neurall stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

Thyminose-13C-2 as a Tracer for De Novo Nucleotide Synthesis: An In-depth Technical Guide

Abstract

The accurate measurement of de novo nucleotide synthesis is critical for understanding cellular proliferation, metabolism, and the mechanism of action of various therapeutic agents. This technical guide details the use of Thyminose-13C-2 (2-deoxyribose-13C-2) as a specific tracer for tracking the de novo pyrimidine nucleotide synthesis pathway. By introducing a labeled deoxyribose moiety, researchers can distinguish newly synthesized DNA precursors from those recycled via the salvage pathway. This document provides a comprehensive overview of the underlying biochemical pathways, detailed experimental protocols for in vitro and in vivo studies, and methods for quantitative analysis using mass spectrometry. Furthermore, we present illustrative data and visualizations to guide researchers, scientists, and drug development professionals in applying this powerful technique.

Introduction: The Two Arms of Nucleotide Synthesis

Cells employ two primary pathways to ensure a sufficient supply of deoxyribonucleotides (dNTPs) for DNA replication and repair: the de novo synthesis pathway and the salvage pathway.[1][2][3]

-

De Novo Synthesis: This pathway builds nucleotides from simple precursor molecules such as amino acids, bicarbonate, and ribose-5-phosphate.[1] The ribose sugar is converted to deoxyribose by ribonucleotide reductase.[4][5] This pathway is particularly active in rapidly proliferating cells.

-

Salvage Pathway: This pathway recycles pre-existing nucleosides and nucleobases from the degradation of DNA and RNA.[2] It is a more energy-efficient process and is crucial in non-dividing cells or cells with limited de novo synthesis capacity.[3]

Distinguishing between these two pathways is essential for studying cellular metabolism, particularly in the context of cancer biology and the development of anti-proliferative drugs that often target the de novo pathway.

This compound: A Specific Tracer for the De Novo Pathway

Thyminose, also known as 2-deoxy-D-ribose, is the sugar moiety of thymidine.[4] When isotopically labeled, as in this compound, it can serve as a tracer to monitor metabolic pathways. The central premise for using this compound to specifically trace de novo synthesis lies in the metabolic fate of exogenous deoxyribose. The de novo pathway synthesizes deoxyribonucleotides by reducing ribonucleotides, a process that generates the deoxyribose moiety endogenously.[4][6] Conversely, the salvage pathway primarily utilizes intact nucleosides (base + sugar). Exogenously supplied deoxyribose has a negligible effect on the salvage of natural nucleobases for deoxyribonucleotide synthesis. Therefore, the incorporation of 13C from this compound into the deoxyribose backbone of DNA is a direct measure of its utilization in pathways that can process free deoxyribose, which is primarily linked to the de novo synthesis stream.

dot

Figure 1: Simplified diagram illustrating the rationale for using this compound as a tracer for de novo nucleotide synthesis.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo labeling studies using this compound. Researchers should optimize parameters such as tracer concentration and labeling duration for their specific cell type or animal model.

In Vitro Labeling of Cultured Cells

Objective: To quantify the incorporation of this compound into the DNA of cultured cells.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (sterile, cell culture grade)

-

Phosphate-buffered saline (PBS)

-

DNA extraction kit

-

Enzymatic DNA digestion mix (DNase I, Nuclease P1, Alkaline Phosphatase)

-

LC-MS grade water and solvents

Procedure:

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and enter logarithmic growth phase.

-

Tracer Addition: Prepare a stock solution of this compound in sterile water or PBS. Add the tracer to the cell culture medium to a final concentration typically in the range of 10-100 µM. An unlabeled control group should be cultured in parallel.

-

Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, 24 hours). The incubation time should be sufficient to allow for significant DNA synthesis.

-

Cell Harvesting: Aspirate the medium, wash the cells twice with ice-cold PBS, and harvest the cells by scraping or trypsinization.

-

DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer's instructions.

-

DNA Quantification and Purity Check: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess its purity (A260/A280 ratio).

-

Enzymatic Hydrolysis of DNA: Digest the purified DNA to individual deoxyribonucleosides. A typical reaction mixture includes:

-

10-20 µg of DNA

-

Nuclease P1 buffer

-

DNase I

-

Nuclease P1

-

Incubate at 37°C for 2-4 hours.

-

Add Alkaline Phosphatase and its corresponding buffer.

-

Incubate at 37°C for an additional 1-2 hours.

-

-

Sample Preparation for LC-MS/MS: Precipitate proteins from the digest by adding cold acetonitrile or using a filtration device. Centrifuge and collect the supernatant for LC-MS/MS analysis.

In Vivo Labeling in Animal Models

Objective: To measure the rate of de novo DNA synthesis in various tissues of a live animal.

Materials:

-

Animal model (e.g., mouse, rat)

-

This compound (sterile, injectable grade)

-

Sterile saline

-

Anesthesia and surgical tools (if required for tissue collection)

-

Homogenization buffer and equipment

-

DNA extraction kit

-

Enzymatic DNA digestion mix

-

LC-MS grade water and solvents

Procedure:

-

Tracer Administration: this compound can be administered via intraperitoneal (IP) injection, intravenous (IV) injection, or oral gavage. A typical dose might range from 10-50 mg/kg body weight, dissolved in sterile saline.

-

Labeling Period: The labeling period can range from hours to days depending on the proliferation rate of the tissue of interest.

-

Tissue Collection: At the end of the labeling period, euthanize the animal according to approved protocols. Perfuse with saline to remove blood from the tissues. Dissect and collect the tissues of interest and snap-freeze them in liquid nitrogen.

-

Tissue Homogenization and DNA Extraction: Homogenize the frozen tissue samples in an appropriate buffer. Extract genomic DNA using a suitable kit, ensuring removal of RNA and other contaminants.

-

DNA Quantification and Hydrolysis: Follow steps 6 and 7 from the in vitro protocol.

-

Sample Preparation for LC-MS/MS: Follow step 8 from the in vitro protocol.

Quantitative Analysis by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying the incorporation of 13C into deoxyribonucleosides.

Instrumentation:

-

High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

LC Separation:

-

Column: A C18 reversed-phase column is commonly used for the separation of deoxyribonucleosides.

-

Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

MS/MS Detection:

-

Ionization Mode: Positive electrospray ionization (ESI) is typically used.

-

Detection Method: Multiple Reaction Monitoring (MRM) is employed for targeted quantification on a triple quadrupole mass spectrometer. The transitions monitor the precursor ion (the protonated deoxyribonucleoside) and a specific product ion (typically the protonated base after fragmentation).

-

Isotopologue Analysis: The mass spectrometer will detect both the unlabeled (M+0) and the 13C-labeled (M+1, M+2, etc.) deoxyribonucleosides. The fractional enrichment is calculated as the ratio of the labeled isotopologue peak area to the total peak area of all isotopologues for that deoxyribonucleoside.

dot

Figure 2: A generalized workflow for tracing de novo nucleotide synthesis using this compound.

Data Presentation and Interpretation

The primary output of these experiments is the fractional enrichment of 13C in the deoxyribose moiety of each deoxyribonucleoside. This data can be presented in tabular format for clear comparison across different experimental conditions.

Table 1: Illustrative Fractional Enrichment of 13C in Deoxyadenosine (dA) after 24-hour Labeling with this compound

| Cell Line | Treatment | Fractional Enrichment (%) | Standard Deviation |

| Cancer Cell Line A | Control (DMSO) | 15.2 | 1.8 |

| Cancer Cell Line A | Drug X (De Novo Synthesis Inhibitor) | 2.5 | 0.5 |

| Normal Fibroblasts | Control (DMSO) | 3.1 | 0.7 |

Note: This data is hypothetical and for illustrative purposes only.

Interpretation:

-

A higher fractional enrichment indicates a greater reliance on the de novo synthesis pathway for providing deoxyribonucleotides for DNA synthesis.

-

In the example above, Cancer Cell Line A shows a high rate of de novo synthesis, which is significantly inhibited by Drug X.

-

Normal fibroblasts exhibit a lower basal rate of de novo synthesis compared to the cancer cell line.

Table 2: Illustrative In Vivo Fractional Enrichment of 13C in Deoxyguanosine (dG) 48 hours after a single IP injection of this compound

| Tissue | Animal Group | Fractional Enrichment (%) | Standard Deviation |

| Spleen | Young (2 months) | 12.8 | 2.1 |

| Spleen | Old (18 months) | 5.4 | 1.2 |

| Liver | Young (2 months) | 1.5 | 0.4 |

| Liver | Old (18 months) | 0.8 | 0.2 |

Note: This data is hypothetical and for illustrative purposes only.

Interpretation:

-

The spleen, a highly proliferative tissue, shows significantly higher de novo synthesis compared to the more quiescent liver.

-

De novo synthesis rates appear to decline with age in both tissues.

Applications in Research and Drug Development

The use of this compound as a tracer for de novo nucleotide synthesis has several important applications:

-

Cancer Biology: To quantify the reliance of different tumor types on de novo synthesis and to assess the efficacy of drugs that target this pathway.

-

Immunology: To study the metabolic requirements of lymphocyte proliferation during an immune response.

-

Developmental Biology: To track cell division and differentiation during embryogenesis and tissue development.

-

Drug Discovery and Development: To screen for and characterize novel inhibitors of de novo nucleotide synthesis and to understand their mechanism of action in a physiological context.

Conclusion

This compound offers a specific and quantitative method for tracing the de novo synthesis of pyrimidine nucleotides. By leveraging the distinct metabolic fates of exogenous deoxyribose in the de novo and salvage pathways, researchers can gain valuable insights into cellular proliferation and metabolism. The protocols and analytical methods described in this guide provide a robust framework for implementing this technique in both basic research and drug development settings. The ability to precisely measure the flux through the de novo pathway will undoubtedly contribute to a deeper understanding of cellular physiology and the development of more effective therapeutic strategies.

References

- 1. differencebetween.com [differencebetween.com]

- 2. pediaa.com [pediaa.com]

- 3. Differentiate between the de novo synthesis of nucleotides and salvage-pa.. [askfilo.com]

- 4. Deoxyribose - Wikipedia [en.wikipedia.org]

- 5. Regulation of mammalian nucleotide metabolism and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BIOSYNTHESIS OF RIBOSE AND DEOXYRIBOSE IN PSEUDOMONAS SACCHAROPHILA - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of Thyminose-13C-2 in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds are indispensable tools in modern metabolic research, enabling precise and quantitative analysis of complex biochemical pathways. Thyminose-13C-2, a stable isotope-labeled form of the deoxyribose sugar found in thymidine, offers a powerful probe for investigating nucleotide metabolism. This technical guide provides an in-depth exploration of the applications of this compound in metabolic research, with a focus on its utility in tracing the deoxyribonucleoside salvage pathway and as an internal standard for the accurate quantification of deoxyribonucleosides. Detailed experimental protocols, data presentation formats, and visualizations of key metabolic pathways and workflows are provided to facilitate the integration of this compound into experimental designs for researchers in academia and the pharmaceutical industry.

Introduction to this compound

Thyminose, more commonly known as deoxyribose, is a fundamental component of deoxyribonucleic acid (DNA). The metabolism of deoxyribonucleosides, which consist of a deoxyribose sugar linked to a nucleobase, is crucial for DNA synthesis and repair. Cells can produce deoxyribonucleotides through two main routes: the de novo synthesis pathway and the salvage pathway. The de novo pathway synthesizes nucleotides from simpler precursors, such as amino acids and bicarbonate. In contrast, the salvage pathway recycles pre-existing nucleosides and nucleobases derived from the breakdown of nucleic acids.

This compound is a specialized form of deoxyribose in which two carbon atoms are replaced with the stable, non-radioactive isotope carbon-13 (¹³C). This isotopic labeling allows researchers to distinguish exogenously supplied thyminose from the endogenous, unlabeled pool within a cell or organism. By tracking the incorporation of the ¹³C label into downstream metabolites, particularly DNA, the activity of the deoxyribonucleoside salvage pathway can be quantified. Furthermore, due to its identical chemical properties to the unlabeled analogue, this compound serves as an ideal internal standard for mass spectrometry-based quantification of deoxyribonucleosides, a technique known as isotope dilution mass spectrometry.[1]

Core Applications of this compound

The unique properties of this compound lend it to two primary applications in metabolic research:

-

Tracing the Deoxyribonucleoside Salvage Pathway: By introducing ¹³C-labeled thymidine (containing this compound) to cells or organisms, researchers can trace the flux of this nucleoside through the salvage pathway into the DNA. This is particularly valuable in cancer research, where rapidly proliferating cells may exhibit altered reliance on the salvage pathway for DNA synthesis.

-

Internal Standard for Deoxyribonucleoside Quantification: Accurate measurement of intracellular deoxyribonucleoside concentrations is critical for understanding nucleotide pool dynamics. This compound, typically as part of a ¹³C-labeled deoxyribonucleoside, is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis.[2][3][4][5] It co-elutes with the unlabeled analyte and corrects for variations in sample preparation and instrument response, enabling highly accurate and precise quantification.[6][7]

Tracing the Deoxyribonucleoside Salvage Pathway

The salvage pathway plays a vital role in nucleotide homeostasis and is a target for certain chemotherapeutic agents. Understanding the contribution of this pathway to DNA synthesis in different physiological and pathological states is of significant interest.

Signaling Pathway

The deoxyribonucleoside salvage pathway begins with the transport of extracellular deoxyribonucleosides, such as thymidine, into the cell. Thymidine kinase then phosphorylates thymidine to deoxythymidine monophosphate (dTMP), which is subsequently phosphorylated to deoxythymidine diphosphate (dTDP) and then deoxythymidine triphosphate (dTTP). dTTP is then incorporated into newly synthesized DNA by DNA polymerase.

Experimental Protocol: Tracing this compound into DNA

This protocol outlines the steps for tracing the incorporation of ¹³C-labeled thymidine into the DNA of cultured mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

[¹³C₂]-Thymidine (containing this compound)

-

Phosphate-buffered saline (PBS)

-

DNA extraction kit

-

Enzymatic DNA digestion mix (e.g., DNA Degradase Plus™)

-

LC-MS grade water and acetonitrile

-

Formic acid

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Experimental Workflow:

Procedure:

-

Cell Culture: Seed cells in appropriate culture vessels and allow them to reach the desired confluency (typically 60-80%).

-

Labeling: Replace the culture medium with fresh medium containing a known concentration of [¹³C₂]-Thymidine. The optimal concentration and labeling duration should be determined empirically for each cell line and experimental condition. A typical starting point is 10 µM [¹³C₂]-Thymidine for 24 hours.

-

Harvesting: After the incubation period, wash the cells twice with ice-cold PBS to remove any remaining labeled medium. Harvest the cells using a cell scraper or trypsinization.

-

DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer's instructions. Ensure high purity of the extracted DNA.

-

DNA Digestion: Quantify the extracted DNA. Digest a known amount of DNA (e.g., 1-5 µg) to its constituent deoxyribonucleosides using an enzymatic digestion cocktail. This typically includes nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.

-

Sample Preparation for LC-MS/MS: Following digestion, precipitate proteins (e.g., by adding cold acetonitrile) and centrifuge to pellet the debris. Transfer the supernatant containing the deoxyribonucleosides to a new tube and dry it under a vacuum. Reconstitute the sample in an appropriate volume of the initial LC mobile phase.

-

LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to detect the transitions for both unlabeled deoxythymidine (dT) and [¹³C₂]-deoxythymidine ([¹³C₂]-dT).

-

Data Analysis: Calculate the percentage of labeled deoxythymidine by dividing the peak area of [¹³C₂]-dT by the sum of the peak areas of [¹³C₂]-dT and unlabeled dT.

Data Presentation

The results of a tracing experiment can be presented in a tabular format to compare the incorporation of the label under different experimental conditions.

| Condition | Total Deoxythymidine (Peak Area) | [¹³C₂]-Deoxythymidine (Peak Area) | % Labeled Deoxythymidine |

| Control | 1.5 x 10⁷ | 2.1 x 10⁶ | 14.0% |

| Treatment X | 1.2 x 10⁷ | 4.8 x 10⁶ | 40.0% |

| Treatment Y | 1.6 x 10⁷ | 1.0 x 10⁶ | 6.3% |

| Table 1: Illustrative data from a this compound tracing experiment showing the percentage of labeled deoxythymidine in DNA under control and treated conditions. |

This compound as an Internal Standard

Isotope dilution mass spectrometry is the gold standard for quantitative analysis of small molecules in complex biological matrices.[8] By spiking a known amount of a stable isotope-labeled version of the analyte into a sample at an early stage of sample preparation, any loss of the analyte during subsequent steps will be accompanied by a proportional loss of the internal standard.

Experimental Protocol: Quantification of Deoxythymidine using Isotope Dilution

This protocol describes the use of [¹³C₂]-Thymidine as an internal standard for the quantification of endogenous deoxythymidine in a biological sample.

Materials:

-

Biological sample (e.g., cell lysate, plasma)

-

[¹³C₂]-Thymidine of known concentration (as internal standard)

-

Unlabeled deoxythymidine standards for calibration curve

-

Protein precipitation solvent (e.g., methanol, acetonitrile)

-

LC-MS/MS system

Experimental Workflow:

Procedure:

-

Sample Preparation: Prepare the biological sample (e.g., cell lysates, tissue homogenates, or biofluids).

-

Internal Standard Spiking: Add a known amount of [¹³C₂]-Thymidine internal standard solution to each sample.

-

Extraction: Perform a protein precipitation/extraction by adding a cold solvent (e.g., 4 volumes of methanol). Vortex thoroughly and incubate at -20°C for at least 20 minutes.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Drying and Reconstitution: Dry the supernatant under vacuum or a stream of nitrogen. Reconstitute the dried extract in a known volume of the initial LC mobile phase.

-

Calibration Curve Preparation: Prepare a series of calibration standards containing known concentrations of unlabeled deoxythymidine, each spiked with the same amount of [¹³C₂]-Thymidine internal standard as the samples.

-

LC-MS/MS Analysis: Analyze the samples and calibration standards using an LC-MS/MS system with an MRM method for both unlabeled and labeled deoxythymidine.

-

Data Analysis: For each standard and sample, calculate the ratio of the peak area of the unlabeled deoxythymidine to the peak area of the [¹³C₂]-Thymidine internal standard. Plot the peak area ratio against the concentration for the calibration standards to generate a calibration curve. Use the equation of the linear regression from the calibration curve to determine the concentration of deoxythymidine in the unknown samples based on their measured peak area ratios.

Data Presentation

The quantitative data obtained can be summarized in a table, allowing for easy comparison between different sample groups.

| Sample Group | Deoxythymidine Concentration (µM) | Standard Deviation |

| Control | 2.5 | 0.3 |

| Treatment A | 5.8 | 0.6 |

| Treatment B | 1.2 | 0.2 |

| Table 2: Example of quantitative results for deoxythymidine concentration in different sample groups, determined using this compound as an internal standard. |

Conclusion

This compound is a versatile and powerful tool for researchers investigating nucleotide metabolism. Its application in tracing the deoxyribonucleoside salvage pathway provides valuable insights into the metabolic reprogramming of cells, particularly in the context of cancer and other proliferative diseases. Furthermore, its use as an internal standard in isotope dilution mass spectrometry enables the highly accurate and precise quantification of deoxyribonucleosides, which is essential for a comprehensive understanding of nucleotide pool dynamics. The detailed protocols and workflows presented in this guide are intended to provide a solid foundation for the successful implementation of this compound in metabolic research, ultimately contributing to advancements in both basic science and drug development.

References

- 1. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 2. Simultaneous isotope dilution quantification and metabolic tracing of deoxyribonucleotides by liquid chromatography high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides | Springer Nature Experiments [experiments.springernature.com]

- 6. iroatech.com [iroatech.com]

- 7. 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Thyminose-13C-2 in Genomic DNA using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of DNA modifications and the incorporation of labeled nucleosides is fundamental to understanding DNA replication, damage, and repair mechanisms. This application note describes a robust and sensitive method for the detection and quantification of Thyminose-13C-2, a stable isotope-labeled thymidine analog, in genomic DNA. The methodology is based on isotope dilution mass spectrometry, which employs a known amount of a stable isotope-labeled internal standard for precise and accurate quantification.[1][2] The developed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity, making it ideal for tracking the incorporation of this compound in various biological matrices.

Principle

The overall workflow involves the extraction of genomic DNA, followed by enzymatic hydrolysis to release individual nucleosides. The resulting mixture of nucleosides, including the target analyte this compound, is then separated by reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer. Quantification is achieved by comparing the signal intensity of the analyte to that of a known concentration of an internal standard, in this case, a commercially available universally labeled thymidine, such as Thymidine-(¹³C₁₀,¹⁵N₂).

Materials and Reagents

-

DNA Extraction Kit: (e.g., Qiagen DNeasy Blood & Tissue Kit)

-

Enzymes for DNA Digestion:

-

Nuclease P1 from Penicillium citrinum

-

Alkaline Phosphatase (Calf Intestinal)

-

Phosphodiesterase I from Crotalus adamanteus venom

-

-

Solvents and Buffers:

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Zinc chloride

-

-

Standards:

-

This compound (doubly ¹³C-labeled thymidine, custom synthesis may be required)

-

Thymidine-(¹³C₁₀,¹⁵N₂) (Internal Standard)

-

Unlabeled thymidine (for calibration curve)

-

Experimental Workflow

The experimental workflow for the detection of this compound in DNA is a multi-step process that requires careful sample handling to ensure accurate and reproducible results. The major steps include DNA extraction from the biological sample, enzymatic digestion of the purified DNA into its constituent nucleosides, separation of the nucleosides using liquid chromatography, and finally, detection and quantification by tandem mass spectrometry.

Caption: Experimental workflow for this compound detection.

Protocols

Genomic DNA Extraction

Genomic DNA should be extracted from cells or tissues using a commercial kit following the manufacturer's instructions (e.g., Qiagen DNeasy Blood & Tissue Kit).[3] The quality and quantity of the extracted DNA should be assessed using a spectrophotometer (e.g., NanoDrop) by measuring the A260/A280 and A260/A230 ratios.

Enzymatic Digestion of DNA to Nucleosides

This protocol is adapted from established methods for complete DNA hydrolysis.

-

To 10 µg of purified DNA in a microcentrifuge tube, add 5 µL of 10X Nuclease P1 buffer (e.g., 300 mM sodium acetate pH 5.3, 10 mM zinc chloride).

-

Add 10 units of Nuclease P1.

-

Incubate at 50°C for 2 hours.

-

Add 5 µL of 10X Alkaline Phosphatase buffer (e.g., 500 mM Tris-HCl pH 8.5, 10 mM MgCl₂).

-

Add 10 units of Calf Intestinal Alkaline Phosphatase and 0.01 units of Phosphodiesterase I.

-

Incubate at 37°C for 2 hours.

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the enzymes.

-

Transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Liquid Chromatography Parameters:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 2% B for 1 min, ramp to 30% B over 8 min, hold for 2 min, return to 2% B and re-equilibrate for 3 min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Parameters:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |

| Collision Gas | Argon |

MRM Transitions:

The MRM transitions are selected based on the fragmentation of the precursor ions of thymidine, this compound, and the internal standard. The primary fragmentation of thymidine involves the cleavage of the glycosidic bond, resulting in the formation of the protonated thymine base.

Caption: Logic of MRM for nucleoside detection.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Thymidine (unlabeled) | 243.1 | 127.1 | 15 |

| This compound | 245.1 | 129.1 | 15 |

| Thymidine-(¹³C₁₀,¹⁵N₂) (IS) | 255.1 | 137.1 | 15 |

Note: The exact m/z values for this compound should be confirmed based on the positions of the two ¹³C atoms. The values above assume labeling in the thymine base. The collision energy may require optimization for your specific instrument.

Data Presentation

The quantitative data should be summarized in a clear and structured table to facilitate comparison between different samples or conditions.

Table 1: Quantification of this compound in DNA Samples

| Sample ID | DNA Concentration (ng/µL) | This compound (fmol/µg DNA) | % Incorporation |

| Control 1 | 52.3 | Not Detected | 0.00 |

| Control 2 | 48.9 | Not Detected | 0.00 |

| Treated 1 | 55.1 | 15.2 | 0.15 |

| Treated 2 | 51.7 | 18.9 | 0.19 |

| Treated 3 | 53.6 | 16.5 | 0.16 |

% Incorporation is calculated based on the total amount of thymidine in the sample, which can be determined from the unlabeled thymidine peak area and the calibration curve.

Table 2: Method Performance Characteristics

| Parameter | Value |

| Limit of Detection (LOD) | 5 fmol on column |

| Limit of Quantification (LOQ) | 15 fmol on column |

| Linearity (r²) | > 0.995 |

| Precision (CV%) | < 10% |

| Accuracy (%) | 90-110% |

Conclusion

This application note provides a detailed protocol for the sensitive and accurate quantification of this compound in genomic DNA using LC-MS/MS. The isotope dilution method ensures high precision and reliability, making it a valuable tool for researchers in various fields, including pharmacology, toxicology, and molecular biology. The provided workflow and protocols can be adapted for the analysis of other modified or labeled nucleosides in DNA.

References

Application Notes and Protocols: Thyminose-13C-2 Cell Proliferation Assay for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate in vivo measurement of cell proliferation is fundamental to understanding a wide range of biological processes, from development and tissue homeostasis to the progression of diseases like cancer. It is also a critical endpoint in the evaluation of novel therapeutic agents. The Thyminose-13C-2 cell proliferation assay is a powerful technique that utilizes stable isotope labeling to dynamically measure DNA synthesis and, consequently, cell division in a living organism.

This method offers a non-radioactive and less toxic alternative to traditional techniques like BrdU incorporation or tritiated thymidine labeling. By introducing this compound, a heavy isotope-labeled form of deoxyribose, into an in vivo system, researchers can trace its incorporation into the DNA of proliferating cells. Subsequent analysis by mass spectrometry allows for the precise quantification of newly synthesized DNA, providing a dynamic measure of cell proliferation rates in various tissues and cell populations.

These application notes provide a detailed overview of the this compound assay, including its underlying principles, experimental protocols, and data interpretation. The information is intended to guide researchers in the successful application of this technique for their in vivo studies.

Principle of the Assay

The this compound cell proliferation assay is based on the principle of metabolic labeling of newly synthesized DNA. Thyminose, also known as deoxyribose, is a central component of the DNA backbone. When this compound is administered in vivo, it is transported into cells and utilized through the nucleoside salvage pathway for the synthesis of deoxyribonucleotides, the building blocks of DNA.

Proliferating cells, which are actively synthesizing DNA during the S-phase of the cell cycle, will incorporate the 13C-labeled deoxyribose into their genomic DNA. Non-proliferating cells, with no or very low rates of DNA synthesis, will show minimal to no incorporation.

Following a labeling period, genomic DNA is isolated from the tissue or cells of interest. The DNA is then hydrolyzed to release the individual deoxyribonucleosides. Using mass spectrometry, the ratio of 13C-labeled to unlabeled deoxyribonucleosides is determined. This ratio directly reflects the proportion of newly synthesized DNA and can be used to calculate the rate of cell proliferation.

Advantages of the this compound Assay

-

Non-Radioactive and Safe: The use of a stable isotope (13C) eliminates the safety concerns and regulatory hurdles associated with radioactive isotopes like 3H.

-

High Sensitivity and Specificity: Mass spectrometry provides highly sensitive and specific detection of the 13C label, allowing for the quantification of even low levels of cell proliferation.

-

Dynamic Measurement: This assay provides a measure of the rate of cell proliferation over the labeling period, offering a more dynamic view compared to static proliferation markers.

-

Amenable to Various In Vivo Models: The protocol can be adapted for use in a wide range of animal models.

Data Presentation

The quantitative data obtained from in vivo cell proliferation studies using stable isotope labeling can be summarized for clear comparison. The following table provides an example of how such data can be presented, drawing on findings from studies using deuterated glucose (D2-glucose) and deuterated water (D2O), which are analogous stable isotope labeling techniques.

| Cell Type | Animal Model | Labeling Agent | Proliferation Rate (d⁻¹) | Reference |

| Peripheral Blood Mononuclear Cells (PBMCs) | Murine | D2-glucose | 0.050 | [1] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Murine | D2O | 0.051 | [1] |

| Splenocytes | Murine | D2-glucose | 0.056 | [1] |

| Splenocytes | Murine | D2O | 0.064 | [1] |

| Jurkat Cells (in vitro) | Cell Culture | D2-glucose | 0.52 ± 0.03 | [2] |

| Jurkat Cells (in vitro) | Cell Culture | D2O | 0.50 ± 0.06 | [2] |

Experimental Protocols

I. In Vivo Administration of this compound

Materials:

-

This compound (sterile, in vivo grade)

-

Sterile saline or other appropriate vehicle

-

Animal model (e.g., mice, rats)

-

Syringes and needles for administration

Protocol:

-

Preparation of Dosing Solution: Dissolve the this compound in sterile saline to the desired concentration. The optimal concentration and dosing regimen should be determined empirically for each animal model and experimental design. A common starting point is a bolus injection followed by continuous administration in drinking water or via osmotic pumps.

-

Administration: Administer the this compound solution to the animals. Common routes of administration include intraperitoneal (IP) injection, intravenous (IV) injection, or oral gavage. For continuous labeling, this compound can be added to the drinking water.

-

Labeling Period: The duration of the labeling period will depend on the expected proliferation rate of the cells of interest. For rapidly dividing cells, a shorter labeling period (e.g., hours to days) may be sufficient. For slowly proliferating cells, a longer labeling period (e.g., days to weeks) will be necessary.

-

Tissue/Cell Collection: At the end of the labeling period, euthanize the animals according to approved ethical protocols and collect the tissues or cells of interest. Samples should be immediately processed or flash-frozen in liquid nitrogen and stored at -80°C until DNA isolation.

II. Genomic DNA Isolation

Materials:

-

Collected tissue or cell samples

-

DNA isolation kit (e.g., column-based or magnetic bead-based)

-

Proteinase K

-

RNase A

-

Lysis buffer

-

Ethanol (70% and 100%)

-

Nuclease-free water

Protocol:

-

Sample Homogenization: Homogenize the tissue samples using a mechanical homogenizer or by enzymatic digestion to obtain a single-cell suspension.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the DNA isolation kit, typically containing detergents and chaotropic agents to disrupt cell membranes and denature proteins.

-

Protein and RNA Removal: Treat the lysate with Proteinase K to digest proteins and RNase A to remove RNA.

-

DNA Binding: Apply the lysate to the DNA binding column or magnetic beads. The DNA will bind to the silica membrane or beads under high-salt conditions.

-

Washing: Wash the bound DNA with the provided wash buffers (containing ethanol) to remove any remaining contaminants.

-

Elution: Elute the purified genomic DNA from the column or beads using a low-salt elution buffer or nuclease-free water.

-

Quantification and Quality Control: Determine the concentration and purity of the isolated DNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm and 280 nm. The A260/A280 ratio should be between 1.8 and 2.0.

III. DNA Hydrolysis and Sample Preparation for Mass Spectrometry

Materials:

-

Purified genomic DNA

-

Nuclease P1

-

Alkaline phosphatase

-

Acetonitrile

-

Formic acid

-

LC-MS grade water

-

Solid-phase extraction (SPE) columns (optional, for sample cleanup)

Protocol:

-

Enzymatic Hydrolysis:

-

To a known amount of genomic DNA (e.g., 10-50 µg), add nuclease P1 and incubate at 37°C for 2-4 hours to digest the DNA into deoxynucleoside monophosphates.

-

Add alkaline phosphatase and continue the incubation at 37°C for another 1-2 hours to dephosphorylate the deoxynucleoside monophosphates into deoxyribonucleosides.

-

-

Sample Cleanup (Optional): If necessary, clean up the hydrolyzed sample using SPE columns to remove enzymes and other potential interferences.

-

Sample Derivatization (if required by the MS method): In some cases, derivatization of the deoxyribonucleosides may be necessary to improve their chromatographic separation and ionization efficiency in the mass spectrometer.

-

Resuspension: Dry the sample under a stream of nitrogen or in a vacuum concentrator and resuspend it in a suitable solvent for LC-MS analysis (e.g., a mixture of water, acetonitrile, and formic acid).

IV. Mass Spectrometry Analysis

Instrumentation:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with an electrospray ionization (ESI) source.

Protocol:

-

Chromatographic Separation: Inject the prepared sample onto a suitable liquid chromatography column (e.g., a C18 column) to separate the different deoxyribonucleosides.

-

Mass Spectrometric Detection:

-

Analyze the eluting deoxyribonucleosides using the mass spectrometer in positive ion mode.

-

Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the unlabeled (12C) and 13C-labeled forms of the deoxyribonucleoside of interest (e.g., deoxyadenosine, deoxyguanosine).

-

The mass transitions for the unlabeled and labeled forms will differ by the number of 13C atoms incorporated. For this compound, the mass of the deoxyribose moiety will be increased by 2 Da.

-

-

Data Analysis:

-

Integrate the peak areas for the unlabeled and 13C-labeled deoxyribonucleosides.

-

Calculate the fractional enrichment of the 13C label using the following formula: Fractional Enrichment = (Peak Area of Labeled Deoxyribonucleoside) / (Peak Area of Labeled Deoxyribonucleoside + Peak Area of Unlabeled Deoxyribonucleoside)

-

The fractional enrichment represents the proportion of newly synthesized DNA in the analyzed sample.

-

Mandatory Visualizations

Signaling Pathway: mTOR and Nucleotide Synthesis

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth and proliferation. It integrates signals from growth factors, nutrients, and cellular energy status to control anabolic processes, including the synthesis of nucleotides required for DNA replication.

Caption: mTOR signaling pathway regulating nucleotide synthesis and cell proliferation.

Experimental Workflow

The following diagram illustrates the key steps in the this compound in vivo cell proliferation assay.

Caption: Experimental workflow for the this compound in vivo cell proliferation assay.

Conclusion

The this compound cell proliferation assay provides a robust and sensitive method for the in vivo quantification of DNA synthesis. By leveraging stable isotope labeling and mass spectrometry, this technique offers significant advantages over traditional methods, enabling researchers to gain deeper insights into the dynamics of cell proliferation in health and disease. The detailed protocols and information provided in these application notes are intended to facilitate the successful implementation of this powerful assay in a variety of research and drug development settings.

References

Application of Thyminose-13C-2 in Metabolic Flux Analysis: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyminose, also known as deoxyribose, is a fundamental building block of DNA and a key metabolite in nucleotide metabolism. The use of stable isotope-labeled molecules is a cornerstone of metabolic flux analysis (MFA), a powerful technique to quantitatively track the flow of atoms through metabolic pathways. Thyminose-13C-2, a form of deoxyribose where two carbon atoms are replaced with the heavy isotope ¹³C, serves as a valuable tracer to investigate the dynamics of nucleotide synthesis and salvage pathways. This application note provides a comprehensive overview and detailed protocols for utilizing this compound in metabolic flux analysis, enabling researchers to elucidate the intricate metabolic rewiring in various biological systems, including cancer cells and microorganisms.

Metabolic flux analysis with ¹³C-labeled compounds is a widely used technique to measure the rates (fluxes) of intracellular metabolic reactions.[1] By introducing a ¹³C-labeled substrate into a biological system, the labeled carbon atoms are incorporated into downstream metabolites. The resulting distribution of ¹³C isotopes in these metabolites, known as mass isotopomer distributions (MIDs), can be measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These MIDs, in conjunction with a stoichiometric model of cellular metabolism, are used to calculate intracellular metabolic fluxes.

Principle of this compound Tracing

This compound, when introduced to cells, can enter cellular metabolism through several key pathways. Primarily, it can be phosphorylated to deoxyribose-phosphate and subsequently enter the pentose phosphate pathway (PPP) or be utilized in nucleotide salvage pathways for the synthesis of deoxynucleotides. By tracing the fate of the ¹³C atoms from this compound, researchers can gain quantitative insights into:

-

Pentose Phosphate Pathway (PPP) activity: Determine the relative contributions of the oxidative and non-oxidative branches of the PPP.

-

De novo nucleotide synthesis vs. salvage: Quantify the rates of de novo synthesis of pyrimidine and purine nucleotides versus their salvage from extracellular sources or intracellular degradation products.

-

DNA synthesis and repair: Trace the incorporation of deoxyribose into the DNA of proliferating cells.

-

Drug efficacy and mechanism of action: Evaluate the impact of therapeutic agents on nucleotide metabolism.

Key Applications

The application of this compound in MFA is particularly relevant in fields such as:

-

Oncology Research: Cancer cells often exhibit altered nucleotide metabolism to sustain rapid proliferation. Tracing with this compound can reveal metabolic vulnerabilities that can be targeted for therapeutic intervention.

-

Drug Development: To understand how drugs that target nucleotide metabolism affect cellular fluxes and to identify potential mechanisms of resistance.

-

Immunology: To study the metabolic reprogramming that occurs during immune cell activation and differentiation, which involves significant changes in nucleotide synthesis.[2][3]

-

Microbiology: To investigate the metabolic strategies of microorganisms for nucleotide acquisition and synthesis.

Experimental Workflow for this compound Metabolic Flux Analysis

A typical MFA experiment using this compound involves several key steps, from experimental design to data analysis.

Caption: A generalized workflow for conducting a metabolic flux analysis experiment using this compound.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Labeling with this compound

Objective: To label cellular metabolites with ¹³C from this compound to reach isotopic steady state for MFA.

Materials:

-

Cell line of interest (e.g., cancer cell line, primary cells)

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), dialyzed

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Custom medium lacking deoxyribose

-

This compound (sterile, stock solution)

-

Cell culture plates or flasks

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells in culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of harvest.

-

Preparation of Labeling Medium: Prepare the custom culture medium containing a defined concentration of this compound. The final concentration will depend on the experimental goals and the specific cell type's metabolism. A common starting point is to replace the unlabeled deoxyribose (if present) or supplement a deoxyribose-free medium.

-

Initiation of Labeling: Once cells have adhered and are growing exponentially, aspirate the standard culture medium, wash the cells once with sterile PBS, and replace it with the pre-warmed this compound labeling medium.

-

Incubation: Incubate the cells for a sufficient period to achieve isotopic steady state. This time can vary significantly between cell types and metabolic pathways and should be determined empirically by performing a time-course experiment (e.g., harvesting at 8, 16, 24, and 48 hours) and measuring the isotopic enrichment of key downstream metabolites.[4]

-

Cell Counting: At the time of harvest, determine the cell number and viability for normalization of metabolite data.

Protocol 2: Metabolite Extraction and Sample Preparation

Objective: To rapidly quench metabolic activity and extract intracellular metabolites for analysis.

Materials:

-

Cold quenching solution (e.g., 80% methanol, -80°C)

-

Cell scrapers

-

Centrifuge tubes, pre-chilled

-

Centrifuge capable of reaching -9°C

-

Lyophilizer or speed vacuum concentrator

Procedure:

-

Quenching: Aspirate the labeling medium and immediately add ice-cold quenching solution to the culture plate to arrest all enzymatic activity.

-

Harvesting: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled centrifuge tube.

-

Extraction: Lyse the cells by repeated freeze-thaw cycles or sonication.

-

Centrifugation: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.

-

Drying: Dry the metabolite extract completely using a lyophilizer or a speed vacuum concentrator. The dried samples can be stored at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of Labeled Metabolites

Objective: To separate and quantify the mass isotopologues of key metabolites involved in nucleotide metabolism.

Materials:

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

-

Appropriate LC column for polar metabolite separation (e.g., HILIC column)

-

Mobile phases (e.g., acetonitrile, water with additives like ammonium acetate)

-

Standards of relevant unlabeled metabolites

Procedure:

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., a mixture of mobile phases).

-

LC Separation: Inject the sample onto the LC system. Develop a gradient elution method to achieve good separation of target metabolites such as deoxyribose-5-phosphate, nucleotides (dAMP, dGMP, dCMP, dTMP), and related intermediates.

-

MS/MS Detection: Operate the mass spectrometer in negative ion mode for phosphorylated intermediates and nucleotides. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the different mass isotopologues of each metabolite.

-

Data Acquisition: Acquire data across the entire chromatographic run.

Data Presentation and Analysis

The primary data obtained from the LC-MS analysis are the mass isotopomer distributions (MIDs) for each metabolite of interest. This data should be corrected for the natural abundance of ¹³C.

Table 1: Hypothetical Mass Isotopomer Distribution Data for Key Metabolites after this compound Labeling

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |

| Deoxyribose-5-Phosphate | 0.10 | 0.20 | 0.70 | 0.00 | 0.00 | 0.00 |

| dTMP | 0.30 | 0.15 | 0.55 | 0.00 | 0.00 | 0.00 |

| dAMP | 0.45 | 0.10 | 0.45 | 0.00 | 0.00 | 0.00 |

| Ribose-5-Phosphate | 0.95 | 0.03 | 0.02 | 0.00 | 0.00 | 0.00 |

This is example data and actual results will vary based on experimental conditions.

The corrected MIDs are then used as input for metabolic flux analysis software (e.g., INCA, Metran) to calculate the intracellular fluxes. The software uses an iterative algorithm to find the set of fluxes that best reproduces the experimentally measured MIDs.

Visualization of Key Metabolic Pathways

The metabolic fate of this compound can be visualized to better understand the flow of carbon atoms.

Caption: Simplified schematic of the primary metabolic routes for this compound utilization in a cell.

Logical Relationship for Flux Determination

The determination of metabolic fluxes from the MIDs is based on a set of logical and mathematical relationships defined in a metabolic model.

References

- 1. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C tracer analysis reveals the landscape of metabolic checkpoints in human CD8+ T cell differentiation and exhaustion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 13C tracer analysis reveals the landscape of metabolic checkpoints in human CD8+ T cell differentiation and exhaustion [frontiersin.org]

- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

Quantification of Thymine-13C-2 Enrichment in DNA by LC-MS/MS: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of Thymine-13C-2 enrichment in genomic DNA using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Stable isotope labeling of DNA with precursors like Thymine-13C-2 is a powerful technique to measure DNA synthesis rates and cell proliferation, offering a non-radioactive alternative to traditional methods.[1][2] The protocols outlined below cover cell culture and labeling, DNA extraction, enzymatic hydrolysis of DNA to its constituent deoxynucleosides, and subsequent analysis by LC-MS/MS. This method allows for precise and sensitive measurement of the incorporation of labeled thymine into newly synthesized DNA, providing valuable insights for various research areas, including oncology, toxicology, and drug development.

Introduction

The measurement of DNA synthesis is a fundamental tool for assessing cell proliferation rates. Traditionally, this has been accomplished using radioactive isotopes like ³H-thymidine. However, the safety concerns and regulatory burden associated with radioisotopes have driven the development of alternative methods.[1][2] Stable isotope labeling, coupled with the sensitivity and specificity of mass spectrometry, offers a robust and safe alternative.[3][4][5]

This application note focuses on the use of Thymine-13C-2 as a labeling agent. When cells are cultured in the presence of Thymine-13C-2, it is incorporated into the DNA of proliferating cells via the nucleoside salvage pathway. Following extraction and hydrolysis of the DNA, the ratio of labeled to unlabeled thymidine can be accurately determined by LC-MS/MS. This provides a direct measure of the fraction of newly synthesized DNA.

Key Applications

-

Cell Proliferation Assays: Quantifying the rate of cell division in response to drug treatment or other stimuli.

-

DNA Synthesis Rate Measurement: A direct and non-toxic method to monitor DNA replication in vivo and in vitro.[2]

-

Drug Efficacy Studies: Assessing the cytostatic or cytotoxic effects of anti-cancer agents.

-

Toxicology Studies: Evaluating the impact of compounds on DNA replication and cell cycle progression.

Experimental Workflow

The overall experimental workflow for quantifying Thymine-13C-2 enrichment in DNA is depicted below.

Protocols

Protocol 1: Cell Culture and Labeling with Thymine-13C-2

-

Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the experiment.

-

Labeling: Add Thymine-13C-2 to the culture medium at a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental goals.

-

Incubation: Incubate the cells for a desired period. This can range from a few hours to several cell cycles, depending on the experimental question.

-

Cell Harvesting: After incubation, harvest the cells by trypsinization or scraping, followed by centrifugation. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

Protocol 2: Genomic DNA Extraction and Quantification

-

DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit, following the manufacturer's instructions.

-

DNA Purity and Concentration: Assess the purity and concentration of the extracted DNA using a UV-Vis spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be approximately 1.8.

Protocol 3: Enzymatic Hydrolysis of DNA to Deoxynucleosides

An optimized enzymatic digestion is crucial for the complete hydrolysis of DNA into individual deoxynucleosides for accurate LC-MS/MS analysis.[6]

-

Digestion Master Mix: Prepare a master mix containing the following enzymes in a suitable buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂):

-

Nuclease P1

-

Calf Intestinal Phosphatase

-

Snake Venom Phosphodiesterase

-

-

Digestion: To 1-10 µg of DNA, add the enzyme master mix and incubate at 37°C for 2-12 hours.

-

Enzyme Inactivation: Stop the reaction by heating at 95°C for 10 minutes or by adding an equal volume of cold methanol.

-

Protein Precipitation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Sample Collection: Carefully transfer the supernatant containing the deoxynucleosides to a new tube for LC-MS/MS analysis.

Alternatively, acid hydrolysis using formic acid can be employed for the stoichiometric release of nucleobases.[7][8]

Protocol 4: LC-MS/MS Analysis

The separation and detection of thymidine and its isotopologue are performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

LC Parameters:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |